molecular formula C10H6ClFN4 B1412323 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1416339-30-4

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1412323
CAS No.: 1416339-30-4
M. Wt: 236.63 g/mol
InChI Key: IZSQNIYRMTZVFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of this molecule. The electronegative nitrogen, chlorine, and fluorine atoms could create areas of relative negative charge, while the carbon and hydrogen atoms could create areas of relative positive charge .


Chemical Reactions Analysis

The chemical reactions that this compound could participate in would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonitrile group could undergo reactions involving the cyano group, and the halogen atoms could potentially be replaced in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would be influenced by the strengths of intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .

Scientific Research Applications

Synthesis and Derivatives

  • Novel Schiff bases and derivatives of pyrazole-4-carbonitrile, including those similar to 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been synthesized for antimicrobial applications. Some derivatives showed excellent antimicrobial activity (Puthran et al., 2019).
  • A study focused on the crystal and molecular structure of a compound closely related to this compound, highlighting the significance of intermolecular interactions in stabilizing crystal structures (Fathima et al., 2014).
  • Various pyrazole-4-carbonitrile derivatives were synthesized using a multicomponent condensation approach, indicating the versatility of these compounds in creating diverse chemical structures (Ali et al., 2016).

Electronic and Spectral Properties

  • A fluoropyrazolecarbonitrile derivative's electronic and spectral properties were investigated, highlighting its potential antiarthritic properties and interaction with fullerene molecules (2022).
  • The facile synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using a recyclable catalyst demonstrated the importance of these compounds in chemical synthesis and environmental sustainability (Poonam & Singh, 2019).

Antimicrobial and Antitumor Activities

  • Pyrazole-4-carbonitrile scaffolds, similar to this compound, have been developed for their potential neurodegenerative, anti-microbial, and anti-cancer activities (Karati et al., 2022).
  • Pyrazole derivatives, including similar compounds, have shown efficacy as corrosion inhibitors, suggesting their utility in industrial applications (Yadav et al., 2016).

Chemical Reactions and Mechanisms

  • New reactions involving pyrazole-4-carbonitrile derivatives were explored, showing the compound's reactivity and potential for creating hybrid molecules (Dotsenko et al., 2020).
  • The crystal structure and reaction mechanism of a closely related compound to this compound were investigated, providing insights into the chemistry of these compounds (Liu et al., 2013).

Additional Applications

  • Pyrazole derivatives were synthesized and evaluated for their insecticidal activity, demonstrating the broad applicability of these compounds in agriculture (Zhang et al., 2010).
  • A green synthetic approach for 5-Aminopyrazole-4-carbonitrile synthesis was developed, emphasizing the importance of environmentally friendly methods in chemical synthesis (Singh & Pandey, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. The compound could potentially interact with various enzymes or receptors in the body, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, including its reactivity and toxicity. Handling of this compound would need to follow standard safety procedures for dealing with chemicals .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSQNIYRMTZVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile
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5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

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